1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Catalog No.
S3124155
CAS No.
2097921-31-6
M.F
C15H16FN3O3S
M. Wt
337.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-...

CAS Number

2097921-31-6

Product Name

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.37

InChI

InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)15(20)19-6-4-11(5-7-19)22-14-9-17-23-18-14/h2-3,8-9,11H,4-7H2,1H3

InChI Key

YNRODZXBEADVQV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3)F

solubility

not available

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a synthetic compound that belongs to a class of piperidine derivatives. This compound features a piperidine ring substituted with both a thiadiazole moiety and a fluorinated methoxybenzoyl group. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Fluorine substitution can sometimes affect a molecule's metabolic stability and potential for toxicity [].
  • Aromatic amines (present in the piperidine ring after potential breakdown) can have varying degrees of toxicity depending on the specific structure [].
  • Heterocycles with nitrogen and sulfur (like the thiadiazole ring) can have diverse reactivity depending on the ring structure.

Drug Discovery

While there isn't currently any published research specifically on 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine, the structure of the molecule suggests potential applications in drug discovery. The presence of a piperidine ring and a 1,2,5-thiadiazole moiety are common features in many bioactive molecules [, ]. Additionally, the fluoromethoxy substitution on the benzoyl ring can be used to modulate the molecule's properties for better absorption, targeting, and potency.

The chemical reactivity of 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can be attributed to its diverse functional groups. For instance:

  • Nucleophilic Substitution: The thiadiazole ring can undergo nucleophilic attack, which may be exploited for further derivatization.
  • Electrophilic Aromatic Substitution: The methoxy group on the benzoyl moiety can participate in electrophilic substitution reactions, allowing for modifications that could enhance biological activity.

These reactions are crucial for synthesizing analogs with improved efficacy or reduced toxicity.

Compounds containing thiadiazole and piperidine structures have been reported to exhibit significant biological activities. Specifically, 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine may demonstrate:

  • Antimicrobial Activity: Thiadiazole derivatives often show potent antibacterial and antifungal properties. Studies have indicated that modifications in the thiadiazole structure can enhance antimicrobial efficacy against various pathogens .
  • Anticancer Properties: Some piperidine-based compounds have been explored for their potential as anticancer agents due to their ability to interfere with cellular signaling pathways .

The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves multiple steps:

  • Formation of the Thiadiazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide or other reagents.
  • Piperidine Derivatization: The piperidine ring can be functionalized via nucleophilic substitution reactions with appropriate electrophiles.
  • Coupling Reactions: The final compound is synthesized by coupling the thiadiazole with the benzoyl derivative using standard coupling techniques such as amide bond formation.

These methods allow for the precise control of the compound's structure and properties.

The unique structure of 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine positions it for various applications:

  • Pharmaceutical Development: Given its potential antimicrobial and anticancer properties, this compound could serve as a lead candidate in drug discovery.
  • Agricultural Chemistry: Thiadiazole derivatives are also investigated for their use as crop protection agents due to their bioactivity against plant pathogens .

Interaction studies involving 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine may focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
  • Synergistic Effects: Investigating potential synergistic effects with existing antimicrobial agents could lead to enhanced efficacy against resistant strains.

Several compounds share structural similarities with 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine. Here are some notable examples:

Compound NameStructureBiological Activity
2-Amino-1,3,4-thiadiazoleContains thiadiazoleAntimicrobial and anticancer properties
Piperazine derivativesPiperazine ringAntidepressant and anxiolytic effects
4-Methoxybenzoic acid derivativesBenzene ring with methoxy groupAnti-inflammatory properties

Uniqueness

The uniqueness of 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine lies in its specific combination of a fluorinated aromatic system and a thiadiazole moiety within a piperidine framework. This combination may enhance its biological activity compared to simpler analogs or derivatives lacking these specific substituents.

XLogP3

2.5

Dates

Last modified: 08-18-2023

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